molecular formula C12H18O2 B12846205 1,2-Diethoxy-4-ethylbenzene

1,2-Diethoxy-4-ethylbenzene

Cat. No.: B12846205
M. Wt: 194.27 g/mol
InChI Key: UBLKIWURCMXRBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-4-ethylbenzene can be synthesized through various methods. One common approach involves the alkylation of 1,2-diethoxybenzene with ethyl bromide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1,2-Diethoxy-4-ethylbenzene is an organic compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H18O2C_{12}H_{18}O_2, is characterized by two ethoxy groups attached to a benzene ring with an ethyl substituent. Its structure is essential for understanding its interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. A phytochemical analysis revealed that this compound was present in significant quantities (20.93%) in extracts from red ginger (Zingiber officinale var. rubrum) and avocado leaves (Persea americana) . These extracts demonstrated inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may contribute to the overall antibacterial activity observed in these natural products.

Table 1: Antimicrobial Activity of this compound

SourceCompoundConcentration (%)Activity
Red Ginger ExtractThis compound20.93Antimicrobial against MRSA
Avocado Leaves ExtractThis compound20.93Antimicrobial against MRSA

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study highlighted its antiproliferative effects on cancer cell lines, demonstrating a dose-dependent response that inhibited cell growth . The compound's mechanism of action may involve oxidative stress pathways and interactions with cellular signaling mechanisms that lead to apoptosis.

Case Study: Antiproliferative Effects

A specific case study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 0.45 mM, showcasing its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to damage and subsequent apoptosis.
  • Enzyme Inhibition : It has been suggested that this compound interacts with specific enzymes involved in cellular metabolism and proliferation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA strands, disrupting replication and transcription processes.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-diethoxy-4-ethylbenzene

InChI

InChI=1S/C12H18O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h7-9H,4-6H2,1-3H3

InChI Key

UBLKIWURCMXRBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)OCC

Origin of Product

United States

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